4-(Aminomethyl)phenylalanine

Übersicht

Beschreibung

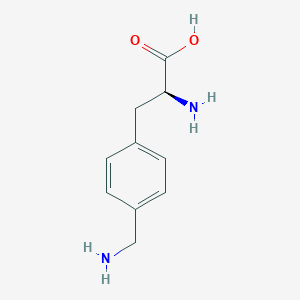

4-(Aminomethyl)phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

L-4-Aminomethylphe, also known as (S)-2-Amino-3-(4-(aminomethyl)phenyl)propanoic acid, 4-(Aminomethyl)phenylalanine, or 4-(Aminomethyl)-L-phenylalanine, is a complex chemical compound with a variety of potential applications in biochemical research .

Target of Action

The primary targets of L-4-Aminomethylphe are currently unknown

Biologische Aktivität

4-(Aminomethyl)phenylalanine, a derivative of phenylalanine, is an amino acid that has garnered attention for its biological activity and potential applications in various fields of research, particularly in biochemistry and medicinal chemistry. This compound is characterized by the presence of an aminomethyl group at the para position of the phenyl ring, which influences its interactions and functionalities in biological systems.

The biological activity of this compound is primarily attributed to its role as a building block in peptide synthesis. The incorporation of this compound into peptides allows for the exploration of protein-protein interactions and enzyme-substrate dynamics. Its structural properties enable it to mimic natural amino acids, facilitating studies on the behavior of peptides in biological environments .

Applications in Research

- Protein-Protein Interactions : this compound is utilized to study interactions between proteins, which are crucial for understanding cellular processes and signaling pathways. By incorporating this amino acid into peptide sequences, researchers can analyze binding affinities and interaction mechanisms.

- Enzyme-Substrate Interactions : This compound serves as a model substrate for various enzymes, allowing scientists to investigate catalytic mechanisms and substrate specificity. Its unique structure provides insights into how modifications can affect enzymatic activity .

- Peptide Synthesis : The stability and reactivity of this compound make it an ideal candidate for solid-phase peptide synthesis (SPPS). It can be used to create complex peptides with specific biological activities, which are valuable in drug development .

Study on Peptide-Based Drugs

A study highlighted the use of this compound in developing peptide-based therapeutics aimed at treating various diseases. The research focused on synthesizing peptides that incorporate this amino acid to enhance their stability and bioactivity. Results indicated that peptides containing this compound exhibited improved binding affinity to target receptors compared to their non-modified counterparts .

Investigation of Isomerization Reactions

Research conducted on the isomerization reactions involving phenylalanine derivatives revealed that this compound could serve as a substrate for enzymatic transformations. The study utilized molecular docking techniques to elucidate the mechanisms underlying these reactions, providing insights into how structural modifications influence enzymatic pathways .

Comparative Analysis

The following table summarizes key comparisons between this compound and related compounds:

| Compound | Structure | Applications | Biological Activity |

|---|---|---|---|

| This compound | Aminomethyl group at para position | Peptide synthesis, enzyme studies | Modulates protein interactions |

| Fmoc-4-(Boc-aminomethyl)-D-phenylalanine | Fmoc and Boc protecting groups | Solid-phase peptide synthesis | Enhances stability during synthesis |

| Fmoc-4-fluoro-phenylalanine | Fluorinated derivative | Study of electronic properties | Alters electronic behavior in peptides |

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

AMP is primarily utilized in the synthesis of peptides through solid-phase peptide synthesis (SPPS). The compound's structure allows for selective deprotection during synthesis, making it advantageous for creating complex peptide sequences. Its dual protection strategy (Fmoc and Boc groups) facilitates the sequential addition of amino acids, enhancing control over the synthesis process .

Enzyme Substrates and Inhibitors

Research indicates that peptides synthesized using AMP can serve as enzyme substrates or inhibitors. This property is crucial in drug design, particularly for targeting enzymes involved in metabolic pathways related to diseases such as cancer and diabetes .

Drug Development

AMP-derived peptides are being explored as potential therapeutics. For instance, studies have shown that certain peptide constructs can inhibit tumor growth or modulate immune responses, making them candidates for cancer immunotherapy . The ability of these peptides to mimic natural substrates enhances their effectiveness in therapeutic applications.

Antibacterial Activity

Recent investigations into phenylalanine derivatives, including AMP, have revealed significant antibacterial properties against Gram-positive bacteria. These compounds disrupt bacterial membranes and inhibit biofilm formation, although their efficacy against Gram-negative bacteria remains limited due to permeability challenges.

Gelation Properties

AMP has been studied for its gelation properties, particularly in forming supramolecular gels. These gels have applications in drug delivery systems, where they can encapsulate therapeutic agents and release them in a controlled manner. Incorporating antimicrobial agents into these gels enhances their effectiveness, broadening their biomedical applications.

Comparative Analysis of Related Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| Fmoc-L-phenylalanine | Lacks Boc protection | Basic peptide synthesis |

| Boc-L-phenylalanine | Lacks Fmoc protection | Limited use in SPPS |

| Fmoc-4-(aminomethyl)-L-phenylalanine | No Boc protection | Prone to side reactions |

| This compound | Dual protection for enhanced control | Complex peptide synthesis and drug development |

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVNKFUEUXUWDV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1991-96-4 | |

| Record name | 4-Aminomethylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you describe the structural characteristics of Amf?

A1: 4-(Aminomethyl)phenylalanine, often abbreviated as Amf, is a non-natural amino acid.

Q2: How does modifying the structure of Amf affect its activity and selectivity towards proteases?

A3: Structural modifications to Amf significantly impact its interaction with proteases. For example, replacing the aromatic ring of Amf with aliphatic cyclic structures like aminomethylcyclohexylalanine (Ama) at the P1 position generates potent and selective inhibitors for both CPB2.8 ΔCTE and cruzain, the major cysteine protease of Trypanosoma cruzi. [] This suggests that while the aromatic ring is acceptable, bulky aliphatic groups at this position favor binding and inhibit enzyme activity. Furthermore, incorporating Amf into peptidosulfonyl fluoride inhibitors while maintaining a free N-terminus significantly enhances selectivity towards the proteasome trypsin-like site over the chymotrypsin-like site. [] This highlights the importance of both the Amf side chain and the N-terminal context for achieving specific protease inhibition.

Q3: Has Amf been used in any in vitro or in vivo studies?

A5: Yes, Amf has been successfully employed in in vitro studies. Researchers have demonstrated its ribosomal incorporation into peptides, both at the C-terminus and within the peptide sequence. [] This highlights the potential of Amf as a building block for generating modified peptides with potentially enhanced properties. While the provided excerpts don't mention specific in vivo studies using Amf, its successful application in vitro, particularly its role in creating stable and selective protease inhibitors, suggests its potential for further investigation in biological systems.

Q4: Are there any known alternatives or substitutes for Amf in its various applications?

A6: The research excerpts highlight several alternatives to Amf, particularly when targeting specific proteases. For instance, when developing inhibitors for CPB2.8 ΔCTE and cruzain, aminocyclohexylalanine (Aca), which features a cyclohexyl ring instead of the phenyl ring in Amf, demonstrates comparable inhibitory potency to Amf. [] This suggests that while Amf is a promising building block, exploring structural analogs can lead to compounds with improved potency, selectivity, or other desirable characteristics for specific applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.